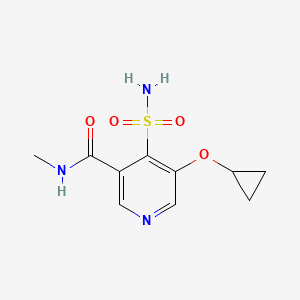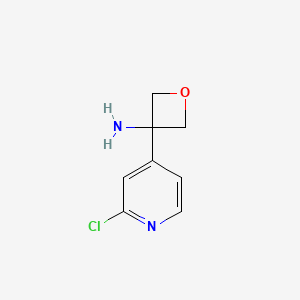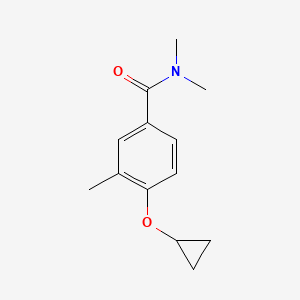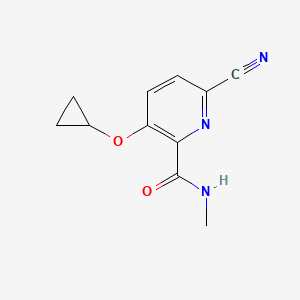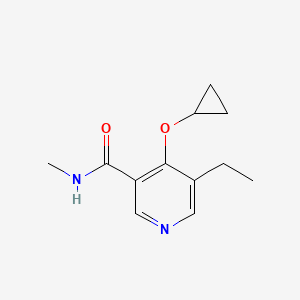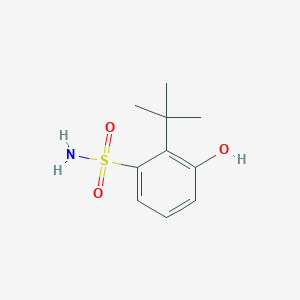
2-(Aminomethyl)-3-(tert-butoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-(tert-butoxy)phenol is an organic compound that features both an aminomethyl group and a tert-butoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(tert-butoxy)phenol typically involves the introduction of the aminomethyl and tert-butoxy groups onto a phenol ring. One common method involves the reaction of 3-(tert-butoxy)phenol with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
2-(Aminomethyl)-3-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-(tert-butoxy)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s hydrophobic interactions. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the tert-butoxy group, leading to different chemical properties and reactivity.
3-(tert-butoxy)phenol: Lacks the aminomethyl group, resulting in different biological interactions and applications.
2-(Aminomethyl)-4-(tert-butoxy)phenol: Similar structure but with different positional isomerism, affecting its reactivity and applications.
Uniqueness
2-(Aminomethyl)-3-(tert-butoxy)phenol is unique due to the presence of both the aminomethyl and tert-butoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(aminomethyl)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-4-5-9(13)8(10)7-12/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
ZYCXPPPDZIDWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


